4-amino-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c17-15-11-9-18-20(10-5-2-1-3-6-10)16(11)19-12-7-4-8-13(21)14(12)15/h1-3,5-6,9H,4,7-8H2,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPRNBYNHUUSGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-amino-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an appropriate hydrazine derivative with a quinoline precursor under acidic conditions . The reaction mixture is then subjected to cyclization to form the desired pyrazoloquinoline structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity .
Chemical Reactions Analysis
4-amino-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives[][5].
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydro derivatives[][5].
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-amino-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been studied as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation pathways . The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting downstream signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Compound A belongs to a broader class of pyrazolo[3,4-b]quinolin-5-one derivatives. Key structural analogues and their distinguishing features are summarized below:
Structural Insights :
- Substituent Position: The 4-amino group in Compound A enhances hydrogen bonding with biological targets (e.g., BACE-1), whereas bulky substituents (e.g., cyclopropyl in 6VK) improve hydrophobic interactions .
- Aromatic Modifications: Fluorophenyl derivatives (e.g., QW-9261) exhibit increased metabolic stability compared to non-halogenated analogues .
Physicochemical Properties
| Property | Compound A | 6VK | QW-9261 | 6VL |
|---|---|---|---|---|
| Molecular Weight | 292.34 | 376.45 | 372.40 | 350.41 |
| logP (Predicted) | 2.8 | 3.5 | 3.2 | 3.0 |
| Hydrogen Bond Donors | 2 | 1 | 2 | 1 |
| Topological Polar Surface Area | 64 Ų | 58 Ų | 61 Ų | 55 Ų |
Key Trends :
- Higher logP values correlate with increased substituent hydrophobicity (e.g., cyclopropyl in 6VK).
- The 4-amino group in Compound A contributes to its higher polar surface area, enhancing solubility .
Biological Activity
4-Amino-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one (CAS Number: 1135334-12-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, structure-activity relationships (SAR), and other pharmacological effects.
- IUPAC Name : this compound
- Molecular Formula : C16H14N4O
- Molecular Weight : 278.31 g/mol
- Purity : ≥95% .
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-b]quinoline compounds exhibit significant anticancer activity. In particular:
- Induction of Apoptosis : A series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines have been identified as potent inducers of apoptosis in various cancer cell lines. The compound demonstrated effective EC(50) values ranging from 30 to 700 nM against human solid tumors .
- Structure-Activity Relationship (SAR) : The SAR studies revealed that modifications to the pyrazoloquinoline structure can enhance its potency as an apoptosis inducer. For instance, compounds with specific substitutions showed improved GI(50) values between 16 and 42 nM .
- Cytotoxicity : The compound has shown cytotoxic effects on multiple cancer cell lines including HeLa and HCT116 with IC(50) values indicating significant inhibition of cellular proliferation .
Other Pharmacological Activities
Beyond anticancer effects, 4-amino derivatives have displayed various biological activities:
- Anti-inflammatory and Antioxidant Effects : Pyrazole derivatives are known for their anti-inflammatory and antioxidant properties, contributing to their therapeutic potential in treating inflammatory diseases .
- Antimicrobial Activity : Some studies have indicated that pyrazoloquinoline compounds possess antimicrobial properties against various pathogens .
- Cardioprotective Effects : In vitro studies suggest that certain derivatives can protect cardiomyocytes from doxorubicin-induced toxicity, maintaining cell viability significantly higher than untreated controls .
Study on Apoptosis Induction
A notable study highlighted the efficacy of N-(3-acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine as a potent apoptosis inducer. This compound was part of a broader investigation into the SAR of pyrazoloquinoline derivatives .
Cytotoxicity Assessment
In a comparative analysis of several pyrazolo[3,4-b]quinoline derivatives against cancer cell lines:
| Compound | Cell Line | EC(50) (nM) | GI(50) (nM) |
|---|---|---|---|
| 6b | HCT116 | 30 | 16 |
| 2 | HeLa | 400 | 42 |
This table illustrates the varying degrees of efficacy among different compounds derived from the pyrazolo[3,4-b]quinoline framework .
Q & A
Q. What are the optimized synthetic routes for 4-amino-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one, and how do reaction conditions impact yield?
Answer: The synthesis involves multi-step domino reactions and microwave-assisted protocols. Key methods include:
- Method A (Low Yield): Reaction of 3-methyl-1-phenyl-pyrazoloquinolinone with benzaldehyde under ultrasonication, followed by Michael addition with malononitrile and cyclization. This yields 7% due to complex isomerization and aromatization steps .
- Microwave-Assisted Synthesis (Moderate Yield): Using NH4OAc and DCE under microwave irradiation (200 W, 120°C, 20 min) improves efficiency, with yields up to 60% after column chromatography .
- Green Protocol (High Yield): A one-pot three-component reaction in ionic liquid [BMIM]OH at 75–80°C achieves 80–85% yield without chromatography, leveraging cyclohexane-1,3-dione and heterocyclic aldehydes .
Q. Table 1: Synthesis Method Comparison
| Method | Catalyst/Solvent | Yield | Key Advantage |
|---|---|---|---|
| Conventional (Method A) | EtOH, AcOH | 7% | Mechanistic clarity |
| Microwave-Assisted | DCE, NH4OAc | 60% | Reduced reaction time |
| Green Ionic Liquid | [BMIM]OH | 80–85% | Eco-friendly, no chromatography |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR and IR Spectroscopy: Used to confirm amine (-NH2) and carbonyl (C=O) groups. H NMR typically shows aromatic protons at δ 7.2–8.1 ppm and pyrazole NH at δ 5.5–6.0 ppm .
- X-ray Crystallography: Resolves puckered quinoline rings and hydrogen-bonding patterns (e.g., N–H···O interactions) critical for stability .
- Mass Spectrometry: Confirms molecular ion peaks (e.g., m/z 321.42 for C20H23N3O derivatives) .
Advanced Research Questions
Q. What computational methods validate the reaction mechanism and conformational stability of this compound?
Answer:
- DFT Studies (B3LYP/6-31G):* Calculate relative conformational energies (Table 6 in ), showing that chair-like quinoline puckering minimizes steric strain.
- MD Simulations: Predict solvent effects on tautomerism (e.g., keto-enol shifts) and hydrogen-bond networks .
- SOL Score Analysis: Evaluates binding thermodynamics for SARS-CoV-2 Mpro inhibition, prioritizing derivatives with ΔG < -8 kcal/mol .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. anticholinesterase activity)?
Answer:
- Dose-Response Analysis: Test compounds at varying concentrations (e.g., 1–100 μM) to identify IC50 discrepancies. For example, derivatives with electron-withdrawing groups show higher anticholinesterase activity (IC50 ~10 μM) but lower antioxidant capacity .
- Molecular Docking: Correlate substituent effects (e.g., 4-methoxy vs. 4-chloro) with binding to acetylcholinesterase (PDB: 4EY7) or ROS-scavenging pathways .
- In Silico ADMET: Use tools like SwissADME to filter false positives from assay artifacts (e.g., PAINS filters) .
Q. Table 2: Bioactivity of Selected Derivatives
| Derivative | Antioxidant (IC50, μM) | Anticholinesterase (IC50, μM) | SARS-CoV-2 Mpro Inhibition (ΔG, kcal/mol) |
|---|---|---|---|
| 5a | 25.3 | 18.7 | -7.2 |
| 5j | 12.1 | 9.4 | -8.5 |
| 5k | 30.8 | 22.9 | -6.8 |
Q. What strategies improve regioselectivity in pyrazoloquinoline functionalization?
Answer:
- Directed Metalation: Use LiTMP to deprotonate C-1 of the pyrazole ring, enabling alkylation or arylation at specific positions .
- Microwave-Enhanced Cyclization: Selectively forms 1,6,7,8-tetrahydro isomers over 1,4,5,6-tetrahydro analogs via controlled temperature gradients .
- Protecting Groups: Temporarily block the 4-amino group with Boc to direct electrophilic substitution to the 3-position .
Q. How do structural modifications influence pharmacokinetic properties?
Answer:
- LogP Optimization: Introduce polar groups (e.g., -OH or -OMe) to reduce LogP from 3.5 (parent) to 2.1, enhancing solubility .
- Metabolic Stability: Fluorination at C-7 reduces CYP450-mediated oxidation, increasing half-life from 2.1 to 5.8 hours in vitro .
- Bioisosteric Replacement: Replace the phenyl group with pyridinyl (e.g., 748145-19-9 derivative) to improve blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
